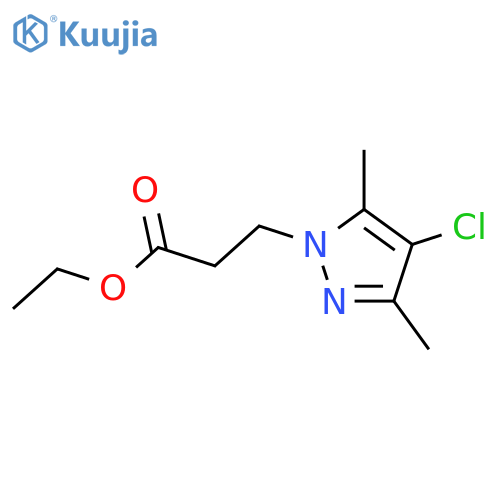

Cas no 1171053-92-1 (ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate)

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

- ethyl 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate

- 1171053-92-1

- EN300-231252

- AKOS005167478

- STK351600

- ethyl3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

-

- MDL: MFCD09468165

- インチ: InChI=1S/C10H15ClN2O2/c1-4-15-9(14)5-6-13-8(3)10(11)7(2)12-13/h4-6H2,1-3H3

- InChIKey: XNETWGOOMRRFSD-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCN1C(=C(C(=N1)C)Cl)C

計算された属性

- せいみつぶんしりょう: 230.0822054Da

- どういたいしつりょう: 230.0822054Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 44.1Ų

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1074039-1g |

Ethyl 3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate |

1171053-92-1 | 95% | 1g |

$226.0 | 2024-04-26 | |

| Ambeed | A1074039-5g |

Ethyl 3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate |

1171053-92-1 | 95% | 5g |

$658.0 | 2024-04-26 | |

| Enamine | EN300-231252-1.0g |

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate |

1171053-92-1 | 95% | 1.0g |

$284.0 | 2024-06-20 | |

| Enamine | EN300-231252-0.1g |

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate |

1171053-92-1 | 95% | 0.1g |

$73.0 | 2024-06-20 | |

| Enamine | EN300-231252-0.25g |

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate |

1171053-92-1 | 95% | 0.25g |

$105.0 | 2024-06-20 | |

| Enamine | EN300-231252-0.5g |

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate |

1171053-92-1 | 95% | 0.5g |

$197.0 | 2024-06-20 | |

| Enamine | EN300-231252-5g |

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate |

1171053-92-1 | 5g |

$825.0 | 2023-09-15 | ||

| Enamine | EN300-231252-1g |

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate |

1171053-92-1 | 1g |

$284.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789050-1g |

Ethyl 3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate |

1171053-92-1 | 98% | 1g |

¥9809.00 | 2024-08-09 | |

| Enamine | EN300-231252-0.05g |

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate |

1171053-92-1 | 95% | 0.05g |

$46.0 | 2024-06-20 |

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

10. Back matter

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoateに関する追加情報

Recent Advances in the Study of Ethyl 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS: 1171053-92-1)

Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS: 1171053-92-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This ester derivative, featuring a pyrazole core, has been explored for its bioactive properties, including its role as an intermediate in the synthesis of more complex pharmacologically active molecules. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its versatility and utility in drug discovery.

The compound's structural motif, characterized by the presence of a chloro and two methyl substituents on the pyrazole ring, contributes to its unique chemical reactivity and biological activity. Researchers have investigated its potential as a building block for the development of novel heterocyclic compounds with applications in treating various diseases. For instance, derivatives of this compound have shown promise as inhibitors of specific enzymatic pathways, making them candidates for further development in therapeutic areas such as inflammation and oncology.

Recent synthetic methodologies have optimized the production of ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, emphasizing green chemistry principles to enhance yield and reduce environmental impact. Advances in catalytic processes and solvent-free reactions have been particularly noteworthy, offering more sustainable routes to this valuable intermediate. These developments are critical for scaling up production while maintaining high purity and consistency, which are essential for pharmaceutical applications.

Biological studies have further elucidated the compound's mechanism of action, particularly its interaction with biological targets. For example, research has demonstrated its ability to modulate specific protein-protein interactions, which could be leveraged to design new classes of drugs. Additionally, its metabolic stability and pharmacokinetic properties have been evaluated, providing insights into its potential as a lead compound in drug development pipelines.

In the agrochemical sector, ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been explored for its herbicidal and fungicidal activities. Its structural features enable it to interfere with essential biochemical pathways in pests and pathogens, offering a basis for developing new crop protection agents. Field trials and toxicity studies are ongoing to assess its efficacy and safety profile, which will determine its viability for commercial use.

In conclusion, ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS: 1171053-92-1) represents a versatile and promising compound in both pharmaceutical and agrochemical research. Continued exploration of its synthetic routes, biological activities, and applications will likely yield further innovations, reinforcing its importance in the chemical and life sciences. Future research should focus on expanding its therapeutic and agricultural potential while addressing any challenges related to scalability and safety.

1171053-92-1 (ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate) 関連製品

- 2229456-27-1(1-{3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmethyl}cyclopropane-1-carboxylic acid)

- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)

- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)

- 1173704-84-1(3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile)

- 60828-38-8(Ru(phen)(bpy)2(PF6)2)

- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)

- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)

- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)

- 1172935-72-6(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl-4-methylbenzene-1-sulfonamide)

- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)